三丁基(2-甲氧基乙炔基)锡

描述

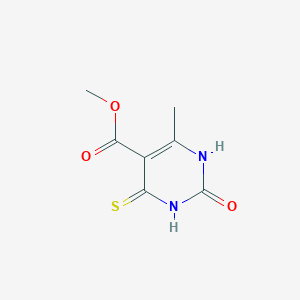

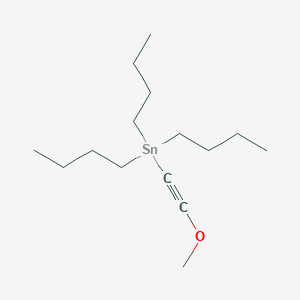

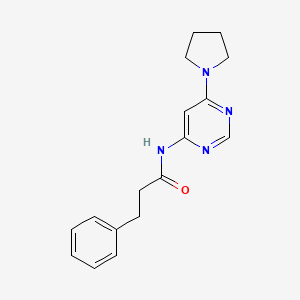

Tributyl(2-methoxyethynyl)stannane, with the chemical formula C15H30OSn , is a stannane compound. It is characterized by a butyl group (composed of four carbon atoms) attached to a tin atom , along with a 2-methoxyethynyl functional group. The compound is commonly used in research applications .

Synthesis Analysis

The synthesis of Tributyl(2-methoxyethynyl)stannane involves the reaction of tributyltin chloride with 2-methoxyethynyl magnesium bromide . This reaction results in the formation of the desired compound. The synthetic route ensures the introduction of the 2-methoxyethynyl group onto the tin center .

Molecular Structure Analysis

The molecular structure of Tributyl(2-methoxyethynyl)stannane consists of a central tin atom (Sn ) bonded to three butyl groups (C4H9 ) and one 2-methoxyethynyl group (C3H3O ). The compound adopts a tetrahedral geometry around the tin atom. The 2-methoxyethynyl moiety provides reactivity and specificity in various reactions .

Chemical Reactions Analysis

- Functional group transformations : The compound can undergo substitution reactions, such as halogenation or alkylation, at the tin center .

Physical And Chemical Properties Analysis

科学研究应用

杂环化合物合成试剂

三丁基(2-甲氧基乙炔基)锡烷和类似的有机锡化合物已被用作合成各种杂环化合物的有效试剂。例如,一种相关化合物三丁基(3,3,3-三氟-1-炔丙基)锡烷被合成并用于与重氮甲烷、苯偶氮化物和乙腈氧化物的1,3-偶极环加成反应中,以生成诸如吡唑、三唑和异恶唑之类的杂环化合物。这些杂环化合物已被公认为引入诸如芳基或碘之类的官能团进入更大分子结构的有价值的构件 (Hanamoto, Hakoshima & Egashira, 2004).

立体选择性热反应

像三丁基(2-甲氧基乙炔基)锡烷这样的有机锡化合物已经参与了与醛类的立体选择性热反应。这些反应对于形成有机化合物中的特定立体化学构型非常重要。例如,(E)-1-甲氧基甲氧基丁-2-烯基(三丁基)锡烷与醛类反应生成抗-4-羟基-3-甲基-顺-1,2-烯醇醚。此类反应对于合成具有所需立体化学性质的特定有机化合物至关重要 (Pratt & Thomas, 1989).

作用机制

The precise mechanism of action for Tributyl(2-methoxyethynyl)stannane depends on the specific reaction it is involved in. Generally, it acts as a nucleophile due to the presence of the tin atom and the 2-methoxyethynyl group. Its reactivity allows it to participate in bond-forming processes, making it valuable in synthetic chemistry .

安全和危害

属性

IUPAC Name |

tributyl(2-methoxyethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJYWUMTKCDPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)

![Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2735619.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2735621.png)

![N-benzyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2735626.png)

![(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2735630.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)